
N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter inhibitors, which have been studied extensively for their ability to modulate neurotransmission.
Mecanismo De Acción
EMG-1 selectively inhibits glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine transporters, EMG-1 increases glycine levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action has been demonstrated in several in vitro and in vivo studies, suggesting that EMG-1 has the potential to modulate neurotransmission in a selective and specific manner.
Biochemical and Physiological Effects:
EMG-1 has been shown to have several biochemical and physiological effects, including increased glycine levels in the brain, enhanced neurotransmission, and potential therapeutic effects in neurological disorders. EMG-1 has also been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMG-1 has several advantages for lab experiments, including its high purity and yield, selective inhibition of glycine transporters, and potential therapeutic applications. However, there are some limitations to the use of EMG-1 in lab experiments, including its limited solubility in aqueous solutions and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of EMG-1, including further preclinical and clinical studies to determine its potential therapeutic applications in neurological disorders. Additionally, studies are needed to optimize its dosage and administration, improve its solubility, and investigate its potential interactions with other drugs. Further research is also needed to elucidate the specific mechanisms of action of EMG-1 and its effects on different neurotransmitter systems.
Aplicaciones Científicas De Investigación
EMG-1 has been extensively studied for its potential therapeutic applications in various neurological disorders. Glycine transporters play a crucial role in regulating neurotransmission, and their dysfunction has been implicated in several neurological disorders, including schizophrenia, depression, and anxiety. EMG-1 has been shown to selectively inhibit glycine transporters, leading to increased glycine levels in the brain, which can modulate neurotransmission and potentially alleviate symptoms of these disorders.
Propiedades
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-14-8-5-6-11-17(14)20(25(3,22)23)13-18(21)19-15-9-7-10-16(12-15)24-2/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHNYWOOBNQPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447616.png)
![2-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B3447623.png)
![methyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate](/img/structure/B3447628.png)
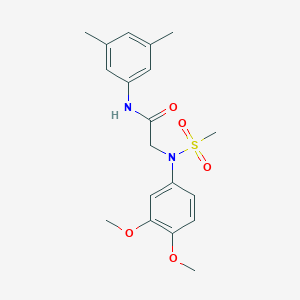
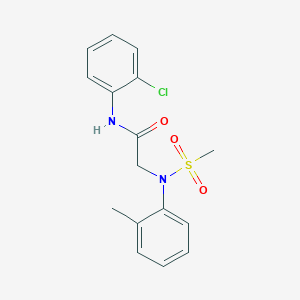
![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3447642.png)
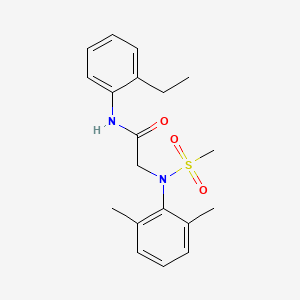

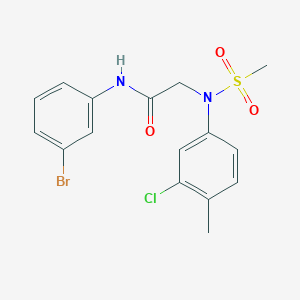
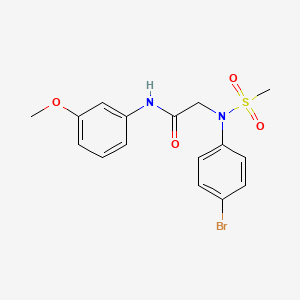

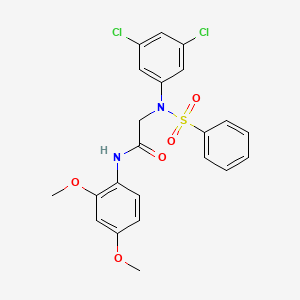
![3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3447707.png)
